Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate
Description
Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate is a synthetic organic compound belonging to the class of 1,3,4-thiadiazole derivatives. Its structure features a 5-amino-1,3,4-thiadiazole core linked via a thioether bridge to a substituted propanoate ester. The 4-butylphenyl group introduces steric bulk and lipophilicity, while the methyl ester enhances solubility in organic solvents. Thiadiazole derivatives are widely studied for their pharmacological activities, including antimicrobial and anti-inflammatory effects .
Properties
IUPAC Name |
methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(4-butylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-3-4-5-11-6-8-12(9-7-11)10-13(14(20)21-2)22-16-19-18-15(17)23-16/h6-9,13H,3-5,10H2,1-2H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSPMOGEDUGEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(C(=O)OC)SC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with a suitable alkyl halide to form the thioether linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group in the molecule is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Reduction Reactions
The 5-amino group on the thiadiazole ring may undergo reduction or participate in reductive alkylation.
Substitution Reactions
The thiadiazole ring and phenyl group are reactive toward electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS)
The 4-butylphenyl group undergoes EAS at the para position (relative to the butyl group):
Nucleophilic Substitution on Thiadiazole Ring
The 2-position of the thiadiazole ring reacts with nucleophiles:
| Reaction Type | Reagents/Conditions | Product(s) | Supporting Evidence |
|---|---|---|---|
| Halogenation | Cl₂ or Br₂, FeCl₃ | 2-halo-1,3,4-thiadiazole derivatives | Reported for thiadiazoles |
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
Metal Complexation
The thiadiazole ring and amino group can coordinate with transition metals, forming stable complexes:
Schiff Base Formation
The amino group reacts with aldehydes/ketones to form imines:
| Reaction Type | Reagents/Conditions | Product(s) | Supporting Evidence |
|---|---|---|---|
| Imine synthesis | Benzaldehyde, ethanol, reflux | (E)-Schiff base derivative | Reported in thiadiazole amines |
Radical Reactions
The butylphenyl group participates in radical-mediated processes:
| Reaction Type | Reagents/Conditions | Product(s) | Supporting Evidence |
|---|---|---|---|
| Peroxidation | AIBN, O₂, 70°C | Hydroperoxide derivatives | Common for alkyl aromatics |
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties attributed to the presence of the thiadiazole moiety. Research has shown that derivatives of 5-amino-1,3,4-thiadiazole demonstrate significant antibacterial and antifungal activities:
- Bacterial Activity : Compounds containing the thiadiazole ring have been reported to be effective against various Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain derivatives show promising activity against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound has also been tested for antifungal activity against strains such as Candida albicans and Aspergillus niger, with some derivatives showing effectiveness comparable to standard antifungal agents like fluconazole .
Anticancer Properties
Research indicates that compounds with a thiadiazole scaffold possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, studies have shown that derivatives can inhibit the growth of various cancer cell lines, making them potential candidates for further development in cancer therapy .
Anti-inflammatory Effects
Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate has been investigated for its anti-inflammatory properties. Some derivatives have been identified as selective COX-II inhibitors, which are crucial in managing inflammation-related diseases . This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that can lead to various derivatives with enhanced biological activities. The development of new derivatives through structural modifications can optimize their pharmacological profiles and broaden their therapeutic applications .
Case Studies
Several case studies highlight the effectiveness of this compound in various biomedical applications:
Mechanism of Action
The mechanism of action of Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs reported in –2, which share the 5-amino-1,3,4-thiadiazol-2-ylthio moiety but differ in substituents and functional groups. Key differences and trends are highlighted below.
Substituent Effects on Melting Points and Solubility
The aryl substituent significantly impacts melting points (mp) and solubility. For example:
- Electron-donating groups (e.g., 4-methoxy in 3d ) increase mp (187–189°C) due to enhanced crystallinity.
- Halogen substituents (e.g., 4-chloro in 3g ) yield moderate mp (179–180°C), balancing polarity and molecular packing.
- Bulky alkyl chains (e.g., 4-butyl in the target compound) are expected to lower mp compared to smaller para-substituted analogs (e.g., 3c , mp 166–168°C) due to reduced crystallinity .
Spectroscopic and Analytical Data
¹H NMR Shifts : Aromatic protons in analogs show distinct shifts based on substituent electronic effects. For example:
Elemental Analysis : Analogs with halogen substituents (e.g., 3g , 3h ) show lower carbon content (35.71–42.03%) compared to alkyl/alkoxy derivatives (46.96–49.79%) . The target compound’s butyl chain would increase carbon content relative to halogenated analogs.
Data Table: Key Properties of Structural Analogs
| Compound | Substituent | Melting Point (°C) | Yield (%) | Key ¹H NMR Shifts (δ, ppm) | Elemental Analysis (C/H/N) |
|---|---|---|---|---|---|
| 3b | o-Tolyl | 147–149 | 61 | 7.83 (d), 7.18 (t) | C 50.00; H 4.40; N 16.00 |
| 3c | p-Tolyl | 166–168 | 54 | 7.91 (d), 7.36 (d) | C 49.90; H 4.30; N 16.10 |
| 3d | 4-Methoxyphenyl | 187–189 | 59 | 8.00 (d), 7.07 (d) | C 47.10; H 4.10; N 15.10 |
| 3g | 4-Chlorophenyl | 179–180 | 69 | 8.03 (d), 7.63 (d) | C 42.20; H 3.00; N 14.80 |
| 3j | 4-Nitrophenyl | 140–142 | 62 | 8.03 (d), 7.73 (d) | C 40.60; H 2.90; N 19.00 |
| Target* | 4-Butylphenyl | ~150–160 (est.) | ~65–70 | ~7.2–7.5 (m, aromatic) | C ~52.0; H ~5.5; N ~12.0 (est.) |
*Estimated data for the target compound based on trends in analogs.
Research Findings and Implications
Biological Activity
Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate is a compound that integrates the thiadiazole moiety, which has been extensively studied for its biological activities. This article delves into its biological activity, focusing on its cytotoxic properties, antimicrobial effects, and potential therapeutic applications.
Overview of Thiadiazole Derivatives
Thiadiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The incorporation of substituents on the thiadiazole ring significantly influences the biological activity of these compounds. This compound exemplifies this trend through its unique structural features.
Cytotoxic Properties
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer cell line HCT116 and human lung cancer cell line H460 .
- Mechanism of Action : The cytotoxicity is often attributed to the ability of thiadiazole derivatives to induce apoptosis in cancer cells. For example, one study showed that a related compound caused a significant increase in apoptotic cells compared to untreated controls .
| Cell Line | IC50 (μg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF-7 | Not specified |
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been explored:
- Antifungal Activity : Some derivatives demonstrated weak antifungal activity against Candida albicans, while others showed promising results against Mycobacterium tuberculosis .
- Bactericidal Effects : The presence of the amino group in the structure enhances the antimicrobial efficacy by facilitating interactions with microbial targets .
Anticonvulsant Properties
Research indicates that certain thiadiazole derivatives possess anticonvulsant properties comparable to standard medications like phenytoin and carbamazepine. This suggests potential therapeutic applications in epilepsy treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure:
- Thiadiazole Moiety : The 1,3,4-thiadiazole ring acts as a pharmacophore contributing to the overall biological effects.
- Substituents : The butylphenyl group enhances hydrophobic interactions, which may improve binding affinity to biological targets .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate?
Methodological Answer:
The synthesis typically involves coupling a thiol-containing intermediate (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) with a propanoate derivative. Key steps include:
- Thioether formation : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with a halogenated propanoate precursor (e.g., methyl 3-(4-butylphenyl)-2-chloropropanoate) in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 6–12 hours .
- pH control : Maintaining alkaline conditions (pH 8–10) using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution .
- Purification : Column chromatography with silica gel and elution using ethyl acetate/hexane mixtures (1:3 to 1:1 ratio) yields the pure compound .
Basic: Which spectroscopic and chromatographic methods are used to confirm the structural integrity of this compound?
Methodological Answer:
- 1H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from the 4-butylphenyl group), δ 4.7–5.0 ppm (CH2 groups adjacent to thioether bonds), and δ 3.6–3.8 ppm (methyl ester) confirm connectivity .
- IR spectroscopy : Stretching vibrations at 1670–1690 cm⁻¹ (ester C=O) and 3350–3450 cm⁻¹ (NH2 from the thiadiazole ring) validate functional groups .
- Mass spectrometry (LC-MS) : Molecular ion peaks matching the exact mass (e.g., m/z 395.1 for [M+H]⁺) ensure molecular weight consistency .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C 52.1%, H 5.6%, N 10.6%) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., derivatives with substituted aryl groups or altered thiadiazole substituents) to identify shifts caused by electronic effects .
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic or thioether-linked protons .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive bond-length and stereochemical data, resolving ambiguities in substituent positioning .
Advanced: What computational strategies predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes or diuretic receptors). Focus on hydrogen bonding between the thiadiazole NH2 group and active-site residues .
- QSAR modeling : Train models using datasets of similar thiadiazole derivatives to correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity trends .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity) to prioritize derivatives with optimal bioavailability .
Advanced: How do substituents on the phenyl or thiadiazole rings affect biological activity?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Substituents like -NO2 or -Cl at the phenyl para position reduce diuretic activity by destabilizing hydrogen bonding with targets .
- Steric effects : Bulky groups (e.g., tert-butyl) on the thiadiazole ring hinder binding to narrow enzyme active sites, as observed in antimicrobial assays .
- Hydrophobic interactions : The 4-butylphenyl group enhances membrane permeability, critical for intracellular targets, as shown in comparative studies of aryl-substituted analogs .
Application: Can this compound be functionalized for use in detection probes or sensors?
Methodological Answer:
- Fluorescent probes : Modify the ester group to introduce fluorophores (e.g., dansyl chloride) or conjugate with quantum dots (e.g., CdS QDs) via thiol-thiadiazole interactions for heavy metal detection .
- Surface functionalization : Attach the compound to gold nanoparticles via Au-S bonding (from the thiadiazole thiol group) for biosensor applications, as validated by TEM and FT-IR .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Methodological Answer:
- Solvent selection : Replace DMF with cheaper, greener solvents (e.g., ethanol/water mixtures) while maintaining reaction efficiency at 70–80°C .
- Catalysis : Add catalytic KI (5 mol%) to accelerate halogen displacement in thioether formation, reducing reaction time from 12 to 6 hours .
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, improving yield reproducibility from 60% to >85% .
Advanced: What strategies address low solubility in biological assays?
Methodological Answer:
- Salt formation : React the free acid (after ester hydrolysis) with sodium/potassium hydroxide to improve aqueous solubility for in vitro testing .
- Prodrug design : Replace the methyl ester with PEGylated esters to enhance solubility while retaining activity, as demonstrated in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
